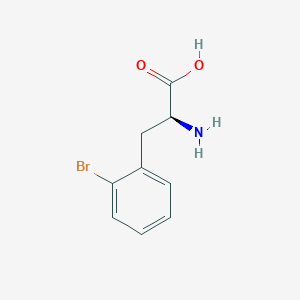

2-Amino-3-(2-bromophenyl)propanoic acid

Übersicht

Beschreibung

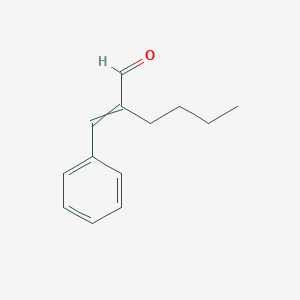

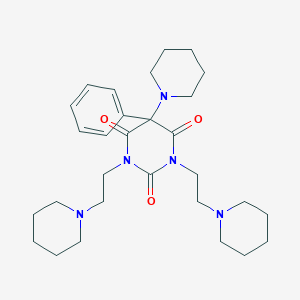

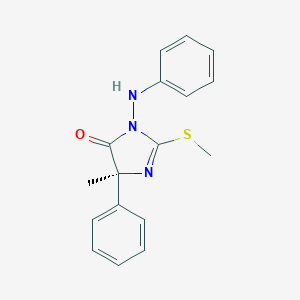

“2-Amino-3-(2-bromophenyl)propanoic acid” is a compound with the molecular weight of 244.09 . Its IUPAC name is (2S)-2-amino-3-(2-bromophenyl)propanoic acid . It is also known as a non-proteinogenic alpha-amino acid and a phenylalanine derivative .

Synthesis Analysis

The synthesis of ®-2-Amino-3-(2-bromophenyl)propanoic acid has been demonstrated using an immobilized multienzyme cofactor-driven cascade reaction . This process involves three enzymes: d-amino acid amino transaminase from Bacillus cereus, a d-lactate dehydrogenase from Lactobacillus helveticus, and a formate dehydrogenase from Candida boidinii .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 . The InChI key is JFVLNTLXEZDFHW-QMMMGPOBSA-N .

Chemical Reactions Analysis

The compound is involved in a cofactor-driven cascade synthesis reaction . This reaction is part of a broader field of study involving biocatalysis and multienzyme reactions .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 244.08 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 63.3 Ų .

Wissenschaftliche Forschungsanwendungen

Medicine: Synthesis of β-Lactam Antibiotics

2-Amino-3-(2-bromophenyl)propanoic acid is utilized in the synthesis of β-lactam antibiotics, which are a class of broad-spectrum antibiotics that include penicillin derivatives, cephalosporins, monobactams, and carbapenems . These antibiotics are crucial for treating bacterial infections and are among the most widely used antibiotics today.

Material Science: Synthesis of Phthalocyanines

This compound is used in the synthesis and characterization of phthalocyanines , which are used in dyeing fabrics, manufacturing of inks, and creating materials that have photoconductivity and semiconducting properties. This makes them valuable in the field of material science, particularly in the development of electronic and photovoltaic devices.

Biochemistry: Enzyme Studies and Reaction Mechanisms

The compound is significant in biochemistry for studying enzyme reactions and understanding the mechanisms of amino acid metabolism . It can serve as a substrate or inhibitor in enzymatic assays, helping to elucidate the biochemical pathways in organisms.

Pharmacology: Drug Development and Synthesis

2-Amino-3-(2-bromophenyl)propanoic acid plays a role in pharmacology as an intermediate in the synthesis of various pharmaceuticals . Its incorporation into drug molecules can enhance their medicinal properties, such as increasing their efficacy or stability.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-3-(2-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVLNTLXEZDFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(2-bromophenyl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What innovative approach is described in the research for synthesizing (R)-2-Amino-3-(2-bromophenyl)propanoic acid?

A1: The research article [] details a novel method for synthesizing (R)-2-Amino-3-(2-bromophenyl)propanoic acid using a co-immobilized multienzyme system. This approach utilizes a cascade of enzymatic reactions driven by a cofactor, offering a potentially more sustainable and efficient alternative to traditional chemical synthesis methods. While the abstract doesn't provide specifics about the enzymes or cofactors involved, it highlights the significance of this method as a model for producing valuable chiral compounds like (R)-2-Amino-3-(2-bromophenyl)propanoic acid.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.